molecular formula C8H12BNO4 B13347367 (5-Morpholinofuran-2-yl)boronic acid

(5-Morpholinofuran-2-yl)boronic acid

Cat. No.: B13347367
M. Wt: 197.00 g/mol
InChI Key: DKECVZWTNVPSCT-UHFFFAOYSA-N
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Description

(5-Morpholinofuran-2-yl)boronic acid is a boronic acid derivative that has gained attention in various fields of research due to its unique chemical properties. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in organic synthesis, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Morpholinofuran-2-yl)boronic acid typically involves the borylation of a furan derivative. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron as the boron source and a palladium catalyst. The reaction is carried out under mild conditions, often in the presence of a base such as potassium acetate .

Industrial Production Methods

Industrial production of boronic acids, including this compound, often involves large-scale borylation reactions. The choice of catalyst, solvent, and reaction conditions can be optimized to maximize yield and purity. The use of continuous flow reactors has also been explored to enhance the efficiency of these processes .

Chemical Reactions Analysis

Types of Reactions

(5-Morpholinofuran-2-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium acetate, used to facilitate borylation reactions.

    Oxidizing Agents: Such as hydrogen peroxide, used for oxidation reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Esters: Formed through oxidation reactions.

Mechanism of Action

The mechanism of action of (5-Morpholinofuran-2-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as the development of sensors and enzyme inhibitors. The compound can interact with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(5-Morpholinofuran-2-yl)boronic acid is unique due to its morpholine and furan moieties, which confer distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex organic molecules and the development of advanced materials .

Properties

Molecular Formula

C8H12BNO4

Molecular Weight

197.00 g/mol

IUPAC Name

(5-morpholin-4-ylfuran-2-yl)boronic acid

InChI

InChI=1S/C8H12BNO4/c11-9(12)7-1-2-8(14-7)10-3-5-13-6-4-10/h1-2,11-12H,3-6H2

InChI Key

DKECVZWTNVPSCT-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(O1)N2CCOCC2)(O)O

Origin of Product

United States

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